N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Description

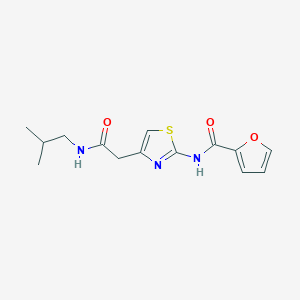

N-(4-(2-(Isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a furan-2-carboxamide group and an isobutylamino-2-oxoethyl side chain. This structure combines pharmacologically relevant motifs:

- Thiazole: Known for diverse bioactivities, including antimicrobial and antitumor properties.

- Furan carboxamide: Contributes to hydrogen bonding and solubility.

The compound’s molecular formula is inferred as C₁₄H₁₈N₄O₃S (exact mass: 338.4 g/mol), though experimental validation is required. Its synthesis likely involves coupling reactions between thiazole precursors and activated furan carboxamide derivatives, similar to methods described for related compounds .

Properties

IUPAC Name |

N-[4-[2-(2-methylpropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-9(2)7-15-12(18)6-10-8-21-14(16-10)17-13(19)11-4-3-5-20-11/h3-5,8-9H,6-7H2,1-2H3,(H,15,18)(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFXFINJWXJVMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl isothiocyanate with various nitrogen nucleophiles. This reaction leads to the formation of a series of heterocycles, including thiazoles . The reaction conditions often include the use of solvents like acetic acid and reagents such as bromine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium hexacyanoferrate(III).

Reduction: Reduction reactions typically involve reagents like sodium borohydride.

Substitution: Electrophilic substitution reactions can occur, particularly at the furan ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium hexacyanoferrate(III)

Reducing Agents: Sodium borohydride

Solvents: Acetic acid, propan-2-ol

Major Products

The major products formed from these reactions include various substituted thiazoles and furan derivatives, which can exhibit different biological activities .

Scientific Research Applications

Anticancer Properties

The thiazole moiety is often associated with anticancer activity due to its ability to interfere with cellular processes. Compounds that incorporate thiazole structures have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . Thus, N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide may hold potential as a lead compound for developing new anticancer therapies.

Enzyme Inhibition

Another significant application of this compound lies in enzyme inhibition. The furan and thiazole rings can interact with enzyme active sites, potentially leading to the inhibition of key metabolic enzymes involved in disease processes. This characteristic is particularly valuable in drug design for conditions such as diabetes and hypertension, where enzyme regulation plays a crucial role .

Case Study 1: Antiviral Screening

In a study focusing on small molecule inhibitors against SARS-CoV-2, compounds structurally similar to this compound were screened for their ability to inhibit viral entry into host cells. The results indicated that certain derivatives showed significant inhibitory effects, suggesting that further exploration of this compound could yield effective antiviral agents .

Case Study 2: Anticancer Activity

A research project investigated a series of thiazole-based compounds for their anticancer properties against breast cancer cell lines. Among these compounds, those featuring furan substituents displayed enhanced cytotoxicity and were able to induce apoptosis through mitochondrial pathways. This study reinforces the potential application of this compound in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis through the inhibition of key enzymes and signaling pathways .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations :

- Substituent Impact on Melting Points: Bulky aromatic groups (e.g., 4-chlorobenzylidene in Compound 9) increase melting points due to enhanced crystallinity, whereas aliphatic groups (e.g., isobutylamino in the target compound) may reduce melting points .

- Yield Trends : Electron-withdrawing groups (e.g., nitro in Compound 13) correlate with lower yields (53–58%) compared to electron-donating groups (e.g., methoxy in Compound 9: 90%) .

- Molecular Weight and Lipophilicity : The target compound’s lower molecular weight (338.4 vs. 371.4 in ) suggests improved bioavailability, while its isobutyl group enhances lipophilicity compared to polar hydrazinyl derivatives in .

Functional Group Contributions to Bioactivity

- Thiazole Ring : Present in all analogs, this moiety is critical for binding to biological targets (e.g., kinases or bacterial enzymes). Modifications here alter potency and selectivity .

- Furan Carboxamide : Enhances hydrogen-bonding capacity, improving solubility. In Compound 97d , replacement with hydrazinyl groups increases reactivity but reduces stability.

- Side Chain Variations: Isobutylamino: Likely improves metabolic stability compared to hydrolytically labile hydrazinyl groups in . Aromatic Substituents: Chlorophenyl or nitro groups (Compounds 9, 13) may enhance antimicrobial activity but increase toxicity risks .

Biological Activity

N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, a compound with the CAS number 1005295-34-0, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological effects, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 361.4 g/mol. Its structure features a thiazole ring linked to a furan carboxamide, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1005295-34-0 |

| Molecular Formula | C₁₇H₁₉N₃O₄S |

| Molecular Weight | 361.4 g/mol |

Antifungal Activity

Research has indicated that derivatives of thiazole compounds exhibit antifungal properties. For instance, compounds similar to this compound have been tested against various fungi, including Botrytis cinerea and Fusarium graminearum. In one study, several benzamide derivatives demonstrated significant antifungal activity, suggesting that modifications in the thiazole structure can enhance efficacy against fungal pathogens .

Anticancer Potential

The compound's ability to modulate cell cycle progression has been explored in various cancer models. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Specifically, the inhibition of CDK2 by related compounds has been linked to reduced proliferation in cancer cell lines . This suggests that this compound may have potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of CDKs : By inhibiting CDK activity, the compound can disrupt normal cell cycle progression, leading to apoptosis in cancer cells.

- Antifungal Mechanisms : The structural components of the compound may interfere with fungal cell wall synthesis or function, although precise mechanisms require further elucidation.

Case Studies and Research Findings

- Case Study on Antifungal Activity : A study evaluating a series of thiazole-based compounds found that certain derivatives exhibited over 80% inhibition against Botrytis cinerea, outperforming standard antifungal agents at comparable concentrations .

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that compounds similar to this compound induced apoptosis and reduced cell viability significantly when administered at specific concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.